Monoguaiacol carbonate
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Overview
Description
Monoguaiacol carbonate is an organic compound with the molecular formula C8H8O4. It is a derivative of guaiacol, which is a phenolic compound containing a methoxy functional group. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: Monoguaiacol carbonate can be synthesized through the reaction of guaiacol with carbonic acid derivatives. One common method involves the reaction of guaiacol with dimethyl carbonate in the presence of a catalyst. The reaction typically occurs under mild conditions, such as room temperature and atmospheric pressure, making it an efficient and environmentally friendly process .
Industrial Production Methods: In industrial settings, this compound is produced using large-scale reactors where guaiacol and carbonic acid derivatives are combined. The process is optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced catalysts can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: Monoguaiacol carbonate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form quinones and other oxidation products.
Reduction: It can be reduced to form hydroquinones.
Substitution: this compound can undergo nucleophilic substitution reactions, where the carbonate group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reactions are typically carried out under acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used. These reactions are usually performed under anhydrous conditions.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions. The reactions are often carried out in the presence of a base to facilitate the nucleophilic attack.
Major Products:
Oxidation: Quinones and other oxidation products.
Reduction: Hydroquinones.
Substitution: Various substituted guaiacol derivatives depending on the nucleophile used.
Scientific Research Applications
Monoguaiacol carbonate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: this compound is used in studies related to enzyme activity and metabolic pathways.
Industry: this compound is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of monoguaiacol carbonate involves its interaction with various molecular targets and pathways. It can act as an antioxidant by scavenging reactive oxygen species and preventing oxidative damage to cells. Additionally, this compound can modulate enzyme activity and influence metabolic pathways, leading to various biological effects .
Comparison with Similar Compounds
Monoguaiacol carbonate can be compared with other similar compounds, such as guaiacol and its derivatives:
Guaiacol: A phenolic compound with a methoxy group. It is used as an expectorant and antiseptic.
Methylguaiacol: A derivative of guaiacol with an additional methyl group. It is used in flavorings and fragrances.
Ethylguaiacol: Another derivative of guaiacol with an ethyl group. It is used in the food industry as a flavoring agent.
Uniqueness of this compound: this compound is unique due to its carbonate functional group, which imparts distinct chemical properties and reactivity compared to other guaiacol derivatives. This makes it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
(2-methoxyphenyl) hydrogen carbonate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O4/c1-11-6-4-2-3-5-7(6)12-8(9)10/h2-5H,1H3,(H,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUGZANHKHAQMRE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4112-90-7 |
Source
|
Record name | Monoguaiacol carbonate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004112907 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | MONOGUAIACOL CARBONATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HW11JIF3QO | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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